N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-24(2)30(26,27)20-12-11-16(29-20)14-28-19-10-6-4-8-17(19)21(25)23-13-15-7-3-5-9-18(15)22/h3-12H,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVSDHPWSSVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzylamine with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide core.
Dimethylsulfamoyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structure : Benzamide with a 3-methyl substituent and an N-linked hydroxy-tertiary alcohol.
- Synthesis: Reacting 3-methylbenzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol .
- Comparison : Unlike the target compound, this analogue lacks halogenation and sulfamoyl groups. Its synthesis employs similar coupling reactions but focuses on directing groups for metal-catalyzed C–H functionalization.
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ()
- Structure : Benzamide with a 4-chlorophenyl group and 2-methoxy/4-methyl substituents.
- Synthesis : Derived from substituted benzoic acids and chloroaniline derivatives. Spectrofluorometric studies revealed fluorescence properties influenced by methoxy and chloro groups .
- Comparison : The absence of a sulfamoyl-furan moiety limits its electronic complexity, but shared chloro and methoxy substituents suggest overlapping solubility or stability profiles.
5-Chloro-2-Methoxy-N-(2-Phenylethyl)Benzenesulfonamide ()
- Structure : Benzenesulfonamide with chloro, methoxy, and phenylethyl groups.
- Comparison: Replaces the benzamide core with a sulfonamide but retains chloro and methoxy substituents. Sulfonamides are known for antimicrobial activity, whereas sulfamoyl groups (as in the target compound) may enhance metabolic stability .
Anti-Pseudomonas Benzamides ()
- Examples : 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide.
- Activity: Demonstrated efficacy against Pseudomonas aeruginosa due to thiadiazole and nitro groups .
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide ()
- Activity : Exhibited herbicidal and anti-malarial properties attributed to sulfonamide and chloro-methoxy motifs .
- Comparison : The sulfamoyl group in the target compound could offer similar bioactivity with improved pharmacokinetics due to furan-mediated solubility.
Physicochemical and Spectroscopic Properties
Fluorescence Studies ()
- Findings : Methoxy and chloro substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide enhance fluorescence intensity .
- Comparison : The target compound’s methoxy and chloro groups may similarly influence fluorescence, while the sulfamoyl-furan moiety could introduce additional electronic effects.
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.92 g/mol. The compound features a chlorobenzyl group, a furan moiety substituted with a dimethylsulfamoyl group, and a methoxy linkage.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a mechanism that could be explored for cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study conducted to evaluate the antimicrobial efficacy of various sulfamoyl compounds found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound significantly inhibited cell proliferation. The IC50 value was determined to be around 15 µM, indicating moderate potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable reduction in paw edema, indicating its potential as an anti-inflammatory agent. The results are summarized below:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Case Studies
- Case Study on Anticancer Activity : A recent investigation evaluated the effects of this compound on MCF-7 cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Case Study on Antimicrobial Effects : Another study focused on its application in wound healing, where it demonstrated significant antibacterial properties against common pathogens found in infected wounds, suggesting its utility in topical formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide?
- Methodology : The compound can be synthesized via coupling reactions between a benzamide derivative and a functionalized furan intermediate. For example, using carbodiimide coupling reagents (e.g., DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for amide bond formation . Key steps include:
- Step 1 : Activation of the carboxylic acid with DCC/HOBt in anhydrous solvents (e.g., dichloromethane).
- Step 2 : Reaction with the amine-containing fragment (e.g., 2-chlorobenzylamine) under nitrogen to prevent hydrolysis.
- Step 3 : Purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use 1H-NMR to confirm the integration of aromatic protons (e.g., furan and benzamide rings) and substituents like methoxy groups. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide bond). Elemental analysis ensures stoichiometric purity . For advanced validation, mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns .
Q. What experimental conditions optimize fluorescence or UV-Vis properties for analytical studies?
- Methodology : Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., sulfamoyl) affects electronic transitions. Use buffered solutions (e.g., acetate buffer) and avoid high temperatures to prevent thermal degradation. Excitation/emission wavelengths should be calibrated (e.g., λex = 340 nm, λem = 380 nm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the furan-2-ylmethoxy group in cross-coupling reactions?
- Methodology : The electron-rich furan ring and methoxy group can participate in Suzuki-Miyaura couplings or Click chemistry . Steric hindrance from the N,N-dimethylsulfamoyl group may slow reactions, requiring bulky ligands (e.g., XPhos) or elevated temperatures. Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodology : Contradictions may arise from dynamic rotational isomerism in the benzamide moiety or solvent-induced shifts. Use variable-temperature NMR to freeze conformers or switch solvents (e.g., DMSO-d6 vs. CDCl3). Compare experimental data with simulated spectra from software like Gaussian or Spartan .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?
- Methodology : Protect labile groups (e.g., sulfamoyl) with tert-butyl or benzyl groups during harsh reactions (e.g., nitrations). Optimize stepwise conditions:
- Sulfonation : Use anhydrous solvents (e.g., DMF) and low temperatures (−10°C) to minimize hydrolysis .
- Coupling : Employ high-efficiency catalysts (e.g., EDCI/HOBt) and monitor progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
